N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure that includes tert-butylsulfanyl, dimethylphenyl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. One common method includes the following steps:
Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with an appropriate alkylating agent.
Introduction of the dimethylphenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the dimethylphenyl group.
Addition of the methylsulfonyl group: This can be done using a sulfonyl chloride reagent under basic conditions.
Coupling with glycinamide: The final step involves coupling the intermediate with glycinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide .
- N-tert-Butyl-2-thiophenesulfonamide .
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
592472-93-0 |
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Molecular Formula |
C17H28N2O3S2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H28N2O3S2/c1-13-8-7-9-15(14(13)2)19(24(6,21)22)12-16(20)18-10-11-23-17(3,4)5/h7-9H,10-12H2,1-6H3,(H,18,20) |
InChI Key |
CCLSUASIGIVKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C)C |
Origin of Product |
United States |
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